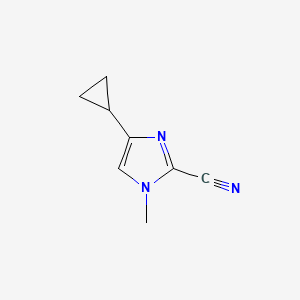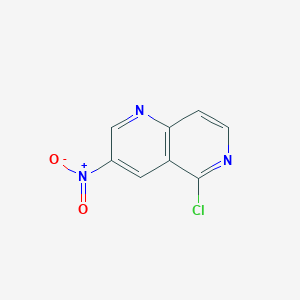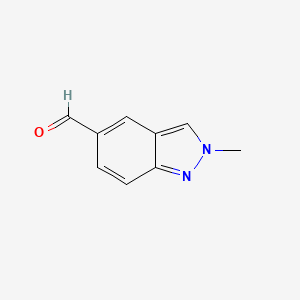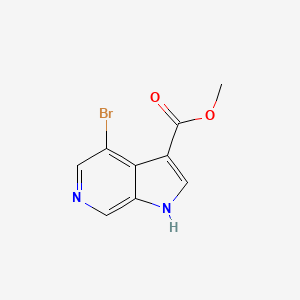
2-Cyano-4-cyclopropyl-1-méthyl-1H-imidazole
Vue d'ensemble
Description
“2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a cyano group attached to the fourth carbon . The cyclopropyl group is attached to the fourth carbon, and a methyl group is attached to the first nitrogen .Physical And Chemical Properties Analysis
The boiling point of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is predicted to be 309.5±35.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 . Its pKa value is predicted to be 2.53±0.60 .Applications De Recherche Scientifique
Synthèse des Imidazoles Substitués
Les imidazoles sont cruciaux dans la synthèse de diverses molécules fonctionnelles utilisées dans les applications quotidiennes. La synthèse régiosélective d'imidazoles substitués, comme le 2-Cyano-4-cyclopropyl-1-méthyl-1H-imidazole, permet un contrôle précis des liaisons formées lors de la construction du cycle imidazole. Cette précision est essentielle pour créer des molécules ayant des propriétés et des fonctions spécifiques .
Développement de Nouveaux Médicaments
Les dérivés de l'imidazole sont connus pour leur large éventail de propriétés chimiques et biologiques, ce qui en fait des synthons importants dans le développement de médicaments. La structure unique du This compound pourrait être exploitée pour créer de nouveaux agents pharmacologiques ayant des activités antibactériennes, antitumorales ou antivirales potentielles .
Activité Antioxydante
La structure du This compound peut contribuer à l'activité antioxydante. Les chercheurs pourraient explorer son efficacité pour piéger les radicaux libres, ce qui est vital pour prévenir les maladies liées au stress oxydatif .
Applications Anti-inflammatoires
En raison de la présence du cycle imidazole dans de nombreux médicaments anti-inflammatoires, le This compound pourrait être étudié pour ses effets anti-inflammatoires potentiels. Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques .
Propriétés Antimicrobiennes
Le cycle imidazole est une caractéristique commune des agents antimicrobiens. En tant que tel, le This compound pourrait être utilisé dans la synthèse de nouveaux composés antimicrobiens qui pourraient aider à lutter contre les bactéries résistantes aux antibiotiques .
Agents Chimiothérapeutiques
Des composés contenant de l'imidazole ont été utilisés en chimiothérapie. Les substituants uniques du This compound offrent une voie prometteuse pour le développement de nouveaux agents chimiothérapeutiques, améliorant potentiellement l'efficacité des traitements contre le cancer .
Produits Chimiques Agricoles
Les propriétés chimiques des imidazoles les rendent aptes à être utilisés en agriculture, en particulier comme fongicides ou régulateurs de croissance des plantes. Le This compound pourrait être exploré pour son utilité dans la protection des cultures contre les maladies fongiques ou dans la gestion de la croissance des cultures .
Science des Matériaux
Les dérivés de l'imidazole sont également utilisés dans la science des matériaux, en particulier dans la création de polymères et de revêtements ayant des caractéristiques spécifiques. Les caractéristiques structurelles du This compound pourraient être précieuses dans la conception de nouveaux matériaux ayant des propriétés thermiques ou mécaniques souhaitées .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that imidazole derivatives interact with many therapeutic targets, enzymes, and receptors in biological systems . These interactions result in a wide range of biological activities, making imidazole a versatile small molecule scaffold .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties due to their interactions with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 14718 g/mol suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.
Metabolic Pathways
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.
Transport and Distribution
The transport and distribution of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-cyclopropyl-1-methylimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRMIPVMRWFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)
![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)


![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)


![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)

![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)
